

An In-depth Technical Guide to 2,6-dihydroxy-3,4-dimethylpyridine

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Compound of Interest

Compound Name: 2,6-Dihydroxy-3,4-dimethylpyridine

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2,6-dihydroxy-3,4-dimethylpyridine**, with a focus on its molecular weight, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

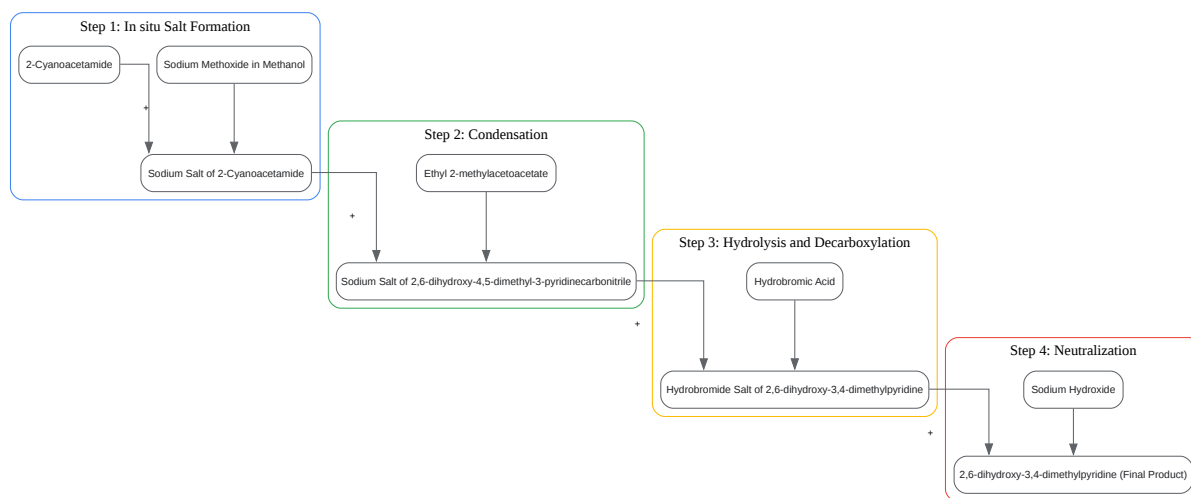
Physicochemical Properties

2,6-dihydroxy-3,4-dimethylpyridine is a substituted pyridine derivative. Its key quantitative properties are summarized in the table below.

| Property | Value | References |
|-------------------|---|-----------------|
| Molecular Weight | 139.15 g/mol | [1][2][3][4][5] |
| Molecular Formula | C ₇ H ₉ NO ₂ | [1][3][4][5] |
| Physical Form | Light yellow to beige amorphous powder | [1] |
| CAS Number | 84540-47-6 | [2][4][5] |
| Purity | ≥98% | [4] |
| UV Maxima | 237.5 nm and 325 nm | [1] |
| Tautomerism | Exists in two tautomeric forms in approximately equal proportions as revealed by NMR. | [1] |

Synthesis of 2,6-dihydroxy-3,4-dimethylpyridine

A commercially viable synthesis process for **2,6-dihydroxy-3,4-dimethylpyridine** has been developed, offering a safe, fast, and economical route to this compound.[6] The overall workflow of this synthesis is depicted in the diagram below.



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Caption: Synthesis workflow for **2,6-dihydroxy-3,4-dimethylpyridine**.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **2,6-dihydroxy-3,4-dimethylpyridine** as described in the patent literature.[6]

Step 1: In situ Formation of the Sodium Salt of 2-Cyanoacetamide

- 2-Cyanoacetamide is reacted with 25% sodium methoxide in methanol to generate the sodium salt of 2-cyanoacetamide in situ.

Step 2: Condensation

- The resulting sodium salt of 2-cyanoacetamide is then condensed with ethyl 2-methylacetoacetate.
- The reaction progress is monitored by Gas Chromatography (GC) to track the consumption of ethyl 2-methylacetoacetate.
- Upon completion, the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile is filtered off.

Step 3: Hydrolysis and Decarboxylation

- To the isolated sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile (225 g, 1.2 moles), 48% hydrobromic acid (850 mL) is added at a temperature of 20-25°C.
- The resulting slurry is cautiously heated to 120-125°C over a period of one hour, at which point it becomes a homogeneous solution.
- The solution is maintained at 120-125°C for 24 hours.
- The mixture is then allowed to cool to 20°C over 3-4 hours, leading to the crystallization of the hydrobromide salt of **2,6-dihydroxy-3,4-dimethylpyridine**.
- The crystallized solid is filtered and washed with water.

Step 4: Neutralization to Yield the Final Product

- The wet hydrobromide salt is mixed with water.
- The pH of the solution is adjusted to 5.2 using 50% sodium hydroxide.
- The resulting solid is filtered, washed with water and methanol.

- The final product, **2,6-dihydroxy-3,4-dimethylpyridine**, is dried at 60°C under vacuum to yield an off-white to tan powder.

Applications and Further Research

2,6-dihydroxy-3,4-dimethylpyridine is primarily utilized as a coupling agent in oxidative hair dyeing formulations.[1][7] It is also recognized as a useful substituted pyridine for research in the field of proteomics.[4]

Toxicological Information

Preliminary toxicological studies have been conducted. An acute oral toxicity study in Wistar rats was performed.[1] It has been determined that **2,6-dihydroxy-3,4-dimethylpyridine** is not an irritant to rabbit skin, but it is an irritant to the rabbit eye.[1]

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